molecular formula C6H8N4O3 B12355506 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione

Cat. No.: B12355506
M. Wt: 184.15 g/mol
InChI Key: DAXAPJLQRVORJZ-UHFFFAOYSA-N
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Description

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is a purine derivative known for its unique chemical structure and potential applications in various fields. Purines are nitrogen-containing heterocyclic compounds that play crucial roles in biological systems, including DNA and RNA synthesis. This compound, with its specific methylation pattern, exhibits distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable purine derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding purine metabolism.

    Medicine: Investigated for its therapeutic potential in treating diseases related to purine metabolism, such as gout.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine:

    1,3-Dimethyluric acid: Another purine derivative with distinct biological activities.

Uniqueness

7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is unique due to its specific methylation at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

7-methyl-3,4,5,9-tetrahydropurine-2,6,8-trione

InChI

InChI=1S/C6H8N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h2-3H,1H3,(H,8,13)(H2,7,9,11,12)

InChI Key

DAXAPJLQRVORJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(NC(=O)NC2=O)NC1=O

Origin of Product

United States

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